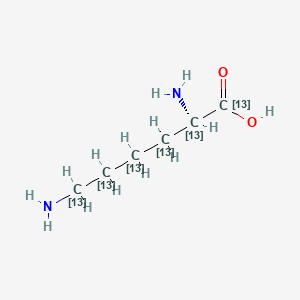

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is a compound of interest in various scientific fields due to its unique isotopic labeling and structural properties. This compound is a labeled version of lysine, an essential amino acid, where all six carbon atoms are replaced with their carbon-13 isotopes. This isotopic labeling makes it particularly useful in research applications involving metabolic studies and protein synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid typically involves the incorporation of carbon-13 labeled precursors into the lysine biosynthetic pathway. One common method is the fermentation of microorganisms in a medium enriched with carbon-13 labeled glucose. The microorganisms metabolize the glucose, incorporating the carbon-13 into lysine through their natural biosynthetic processes.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Fermentation tanks are used to cultivate microorganisms in a controlled environment with carbon-13 enriched substrates. The lysine produced is then extracted and purified using standard biochemical techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid undergoes various chemical reactions typical of amino acids. These include:

Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-acylated lysine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

Oxidation: Formation of oxo-lysine derivatives.

Reduction: Formation of lysinol.

Substitution: Formation of N-acylated lysine derivatives.

Applications De Recherche Scientifique

Biochemical Research

Metabolic Studies

L-lysine-13C6 is extensively used in metabolic research to trace the pathways of lysine metabolism in organisms. By incorporating the stable carbon isotope into biological systems, researchers can monitor metabolic fluxes and study the effects of lysine on various physiological processes. This is particularly useful in studies related to nutrition and metabolism in both plants and animals.

Protein Synthesis

The compound can be utilized to label proteins during synthesis processes. The incorporation of L-lysine-13C6 into proteins allows for precise tracking of protein turnover rates and dynamics within cells. This application is crucial for understanding protein metabolism and regulation in cellular environments.

Pharmaceutical Development

Drug Formulation Studies

In pharmaceutical research, L-lysine-13C6 serves as a valuable tool for developing drug formulations that require precise quantification of active ingredients. Its isotopic labeling helps in pharmacokinetic studies where the absorption, distribution, metabolism, and excretion (ADME) of drugs are analyzed.

Therapeutic Applications

Research exploring lysine's role in therapeutic contexts often employs L-lysine-13C6 to investigate its effects on diseases such as herpes simplex virus infections. The compound's ability to be traced within biological systems enhances understanding of its therapeutic mechanisms.

Nutritional Science

Dietary Studies

In nutritional science, L-lysine-13C6 is used to assess dietary intake and metabolism of lysine among different populations. It provides insights into how dietary lysine influences health outcomes, particularly in relation to muscle protein synthesis and overall nutritional status.

Animal Feed Research

The compound is also applied in animal nutrition studies to evaluate the efficacy of lysine supplementation in feed formulations. Researchers can track how well animals utilize supplemented lysine for growth and development.

Agricultural Research

Plant Metabolism Studies

In agricultural research, L-lysine-13C6 can be used to study plant responses to various stressors by tracing how lysine contributes to stress tolerance mechanisms. This application aids in developing crops with improved resilience.

Soil Microbial Activity

The compound helps investigate microbial activity in soil ecosystems by tracing the incorporation of lysine into microbial biomass. Understanding these interactions is essential for improving soil health and fertility.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Biochemical Research | Metabolic pathway tracing | Enhanced understanding of metabolism |

| Protein synthesis tracking | Insights into protein dynamics | |

| Pharmaceutical Development | Drug formulation studies | Precise quantification in ADME studies |

| Therapeutic mechanism exploration | Improved drug efficacy understanding | |

| Nutritional Science | Dietary intake assessment | Insights into health outcomes |

| Animal feed efficacy evaluation | Better growth performance | |

| Agricultural Research | Plant stress response studies | Development of resilient crops |

| Soil microbial activity investigations | Improved soil health |

Case Studies

-

Metabolic Flux Analysis in Humans

A study employed L-lysine-13C6 to investigate lysine metabolism in human subjects under different dietary conditions. Results indicated significant variations in metabolic pathways based on dietary intake levels. -

Impact on Protein Turnover Rates

Research demonstrated that labeling proteins with L-lysine-13C6 allowed for precise measurement of protein turnover rates in muscle tissues during exercise recovery phases. -

Lysine Supplementation in Livestock

A controlled trial using L-lysine-13C6 tracked the effects of lysine supplementation on the growth rates of poultry, revealing enhanced weight gain correlating with increased lysine intake.

Mécanisme D'action

The mechanism of action of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is similar to that of natural lysine. It is incorporated into proteins during translation, where it plays a crucial role in protein structure and function. The carbon-13 labeling allows researchers to track its incorporation and study the dynamics of protein synthesis and degradation.

Comparaison Avec Des Composés Similaires

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid is unique due to its complete carbon-13 labeling. Similar compounds include:

(2S)-2,6-diaminohexanoic acid: The natural, unlabeled form of lysine.

(2S)-2,6-diamino(1-13C)hexanoic acid: Lysine labeled with carbon-13 at a single position.

(2S)-2,6-diamino(1,2-13C2)hexanoic acid: Lysine labeled with carbon-13 at two positions.

The complete labeling of this compound provides a more comprehensive tool for studying complex biological processes compared to partially labeled analogs.

Propriétés

Formule moléculaire |

C6H14N2O2 |

|---|---|

Poids moléculaire |

152.14 g/mol |

Nom IUPAC |

(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid |

InChI |

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Clé InChI |

KDXKERNSBIXSRK-IQUPZBQQSA-N |

SMILES isomérique |

[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N |

SMILES canonique |

C(CCN)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.